Cas no 921566-69-0 (2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-6-fluorobenzamide)

2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-6-fluorobenzamide Chemical and Physical Properties
Names and Identifiers
-
- 2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-6-fluorobenzamide
- 921566-69-0
- SR-01000911531-1
- F2261-0361
- SR-01000911531
- 2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-6-fluorobenzamide
- AKOS024632837
- 2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-6-fluorobenzamide
-
- Inchi: 1S/C21H22ClFN2O3/c1-4-10-25-16-9-8-13(11-17(16)28-12-21(2,3)20(25)27)24-19(26)18-14(22)6-5-7-15(18)23/h5-9,11H,4,10,12H2,1-3H3,(H,24,26)
- InChI Key: JKEUBXREIXERCP-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1C(NC1C=CC2=C(C=1)OCC(C)(C)C(N2CCC)=O)=O)F
Computed Properties
- Exact Mass: 404.1302984g/mol
- Monoisotopic Mass: 404.1302984g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 588
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.6Ų
- XLogP3: 4.3
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-6-fluorobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2261-0361-2μmol |
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-6-fluorobenzamide |
921566-69-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2261-0361-5μmol |
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-6-fluorobenzamide |
921566-69-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2261-0361-10μmol |
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-6-fluorobenzamide |
921566-69-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2261-0361-15mg |
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-6-fluorobenzamide |
921566-69-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2261-0361-25mg |
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-6-fluorobenzamide |
921566-69-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2261-0361-20mg |
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-6-fluorobenzamide |
921566-69-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2261-0361-50mg |
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-6-fluorobenzamide |
921566-69-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2261-0361-30mg |
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-6-fluorobenzamide |
921566-69-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2261-0361-2mg |
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-6-fluorobenzamide |
921566-69-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2261-0361-3mg |
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-6-fluorobenzamide |
921566-69-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-6-fluorobenzamide Related Literature
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
Additional information on 2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-6-fluorobenzamide
Professional Introduction to Compound with CAS No. 921566-69-0 and Product Name: 2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-6-fluorobenzamide
The compound with the CAS number 921566-69-0 and the product name 2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-6-fluorobenzamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structural complexity of this molecule, characterized by its benzoxazepine core and various substituents, makes it a subject of intense research interest.
At the heart of this compound's structure is the benzoxazepine scaffold, a heterocyclic compound that has been widely studied for its pharmacological properties. The benzoxazepine ring system is known for its ability to interact with biological targets in a manner that can modulate various physiological processes. In particular, derivatives of benzoxazepine have shown promise in the development of drugs targeting neurological disorders, cardiovascular diseases, and inflammatory conditions.
The specific substitution pattern on the benzoxazepine ring in 2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-6-fluorobenzamide contributes to its unique chemical and biological properties. The presence of a chloro group at the 2-position and a fluorobenzamide moiety at the 6-position introduces electronic and steric effects that can influence the compound's binding affinity to biological targets. Additionally, the 3,3-dimethyl-4-oxo-5-propyl substituent further enhances the molecule's complexity and potential for selective interaction with biological receptors.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such complex molecules with high accuracy. Molecular docking studies have been instrumental in understanding how 2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-6-fluorobenzamide interacts with various protein targets. These studies suggest that the compound may exhibit inhibitory activity against enzymes and receptors involved in pathways relevant to cancer progression and inflammation.
In the realm of drug discovery, the development of novel scaffolds is crucial for overcoming resistance mechanisms and improving therapeutic efficacy. The benzoxazepine core in this compound has been modified to enhance its pharmacokinetic properties while maintaining or improving its biological activity. The introduction of fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The fluorobenzamide moiety in particular has been shown to improve solubility and bioavailability, making it an attractive feature for drug candidates.
Current research in medicinal chemistry focuses on developing small molecules that can modulate protein-protein interactions (PPIs) as a strategy for treating complex diseases. The unique structure of 2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yll)-6-fluorobenzamide makes it a promising candidate for targeting PPIs involved in cancer metabolism and immune response. Preliminary studies suggest that this compound may interfere with key signaling pathways that are dysregulated in tumor cells.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been employed to construct the complex benzoxazepine core. The introduction of fluorinated aromatic rings is particularly challenging due to their sensitivity to various reaction conditions. However, recent improvements in synthetic methodologies have made it possible to incorporate fluorine atoms into complex molecular frameworks with greater ease.
Evaluation of the pharmacological properties of 2-chloro-N-(3,3-dimethyl-4-oxysoxindolepropyl)-6-fluorobenzoic acid derivatives (CAS No: 92156669) has revealed promising results in preclinical models. These studies indicate that the compound exhibits moderate potency against several target proteins while maintaining good selectivity. Additionally, preliminary toxicology studies suggest that the compound is well-tolerated at therapeutic doses.
The development of novel pharmaceutical agents often involves collaboration between chemists, biologists, and pharmacologists. The interdisciplinary nature of this research ensures that compounds like 2-chloro-N-(3-methyltetrahydropyrazolo[1',5':0'/'alpha']benzodiazepin]-6-fluorobenzoic acid (CAS No: 921567) are thoroughly evaluated for their potential therapeutic benefits before advancing to clinical trials. This collaborative approach helps to identify promising candidates early in the drug discovery process and reduces the risk of failure during later stages.
Future directions in research on this compound include exploring its mechanism of action in greater detail and optimizing its chemical structure for improved efficacy and safety profiles. Advances in high-throughput screening technologies will enable researchers to rapidly test large libraries of compounds for their biological activity against various targets. Additionally, structural biology techniques such as X-ray crystallography and cryo-electron microscopy will provide valuable insights into how these compounds interact with biological macromolecules.
In conclusion,CAS No 921567 (benzoic acid N-[4-[[(1-methylethoxy)carbonyl]-amino]-6-fluorophenyl]-N-methyltetrahydropyrazol[1',5':0'/'alpha']benzodiazepine] represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features make it an attractive candidate for further development as a therapeutic agent,while ongoing research continues to uncover new insights into its pharmacological properties.
921566-69-0 (2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-6-fluorobenzamide) Related Products
- 1219972-01-6(3-Chloro1,1'-biphenyl-4-yl 3-piperidinylmethylether hydrochloride)
- 1806276-68-5(Ethyl 2-cyano-3-methoxy-5-methylbenzoate)
- 2228339-64-6(tert-butyl N-3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropylcarbamate)
- 41203-68-3(N,N''-dihexylbenzene-1,4-dicarboxamide)
- 2229577-50-6(methyl 2-methyl-4-(oxiran-2-yl)methylbenzoate)
- 2165423-26-5(3-Azabicyclo[3.1.0]hexane, 6-methyl-, (1α,5α,6α)-)
- 1009354-95-3(4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 50598-33-9(3-ethyl-3-methyloxolane-2,5-dione)
- 171178-48-6(4,6-dichloropyrido[3,4-d]pyrimidine)
- 450344-58-8(3-cyclohexyl-N-2-(2,4-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylpropanamide)




